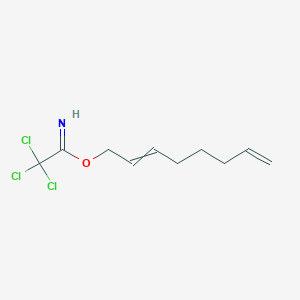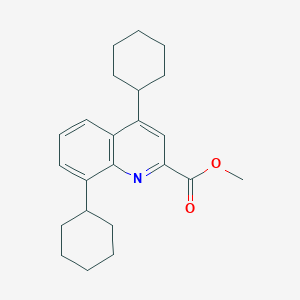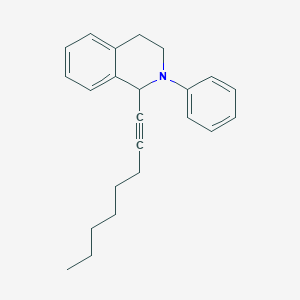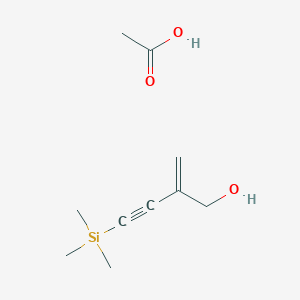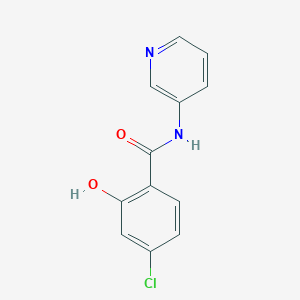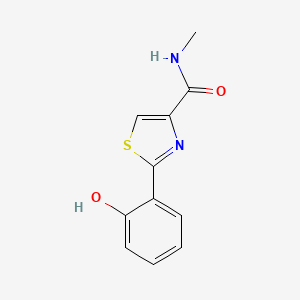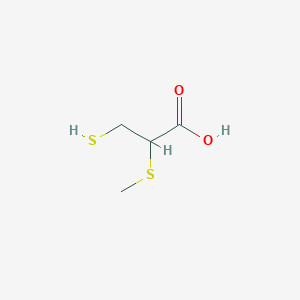![molecular formula C51H69Br3O3 B14211013 1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} CAS No. 593156-87-7](/img/structure/B14211013.png)
1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three propane-2,2-diyl groups, each further substituted with a 4-[(6-bromohexyl)oxy]benzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} typically involves multiple steps, starting with the preparation of the core benzene ring substituted with propane-2,2-diyl groups. This can be achieved through Friedel-Crafts alkylation reactions, where benzene is reacted with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Subsequently, the 4-[(6-bromohexyl)oxy]benzene groups are introduced through nucleophilic substitution reactions. This involves reacting the intermediate compound with 6-bromohexanol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo groups to corresponding alcohols.
Substitution: The bromo groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-chlorohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-iodohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-fluorohexyl)oxy]benzene}
Uniqueness
The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} lies in its specific substitution pattern and the presence of bromo groups, which can impart distinct reactivity and properties compared to its chloro, iodo, or fluoro analogs. This makes it a valuable compound for various applications where such properties are desirable.
Propriétés
Numéro CAS |
593156-87-7 |
|---|---|
Formule moléculaire |
C51H69Br3O3 |
Poids moléculaire |
969.8 g/mol |
Nom IUPAC |
1,3,5-tris[2-[4-(6-bromohexoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C51H69Br3O3/c1-49(2,40-19-25-46(26-20-40)55-34-16-10-7-13-31-52)43-37-44(50(3,4)41-21-27-47(28-22-41)56-35-17-11-8-14-32-53)39-45(38-43)51(5,6)42-23-29-48(30-24-42)57-36-18-12-9-15-33-54/h19-30,37-39H,7-18,31-36H2,1-6H3 |
Clé InChI |
OVDLVCVEHZMLGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCCCCCBr)C2=CC(=CC(=C2)C(C)(C)C3=CC=C(C=C3)OCCCCCCBr)C(C)(C)C4=CC=C(C=C4)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)
![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
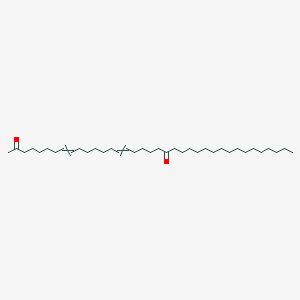
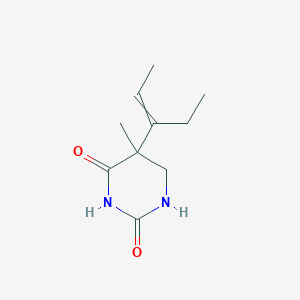
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
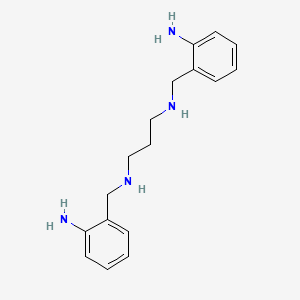
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
